molecular formula C9H16N4 B13275370 N-Butyl-5,6-dimethyl-1,2,4-triazin-3-amine

N-Butyl-5,6-dimethyl-1,2,4-triazin-3-amine

Cat. No.: B13275370
M. Wt: 180.25 g/mol
InChI Key: HSUKENLILKZZIK-UHFFFAOYSA-N
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Description

N-Butyl-5,6-dimethyl-1,2,4-triazin-3-amine is a nitrogen-rich heterocyclic compound belonging to the triazine family. Triazines are known for their high nitrogen content and stability, making them valuable in various scientific and industrial applications. This compound’s unique structure and properties have garnered interest in fields such as chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-5,6-dimethyl-1,2,4-triazin-3-amine typically involves the reaction of 1,3,5-triazine derivatives with appropriate alkylating agents. One common method is the alkylation of 5,6-dimethyl-1,2,4-triazin-3-amine with butyl halides under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5,6-dimethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-5,6-dimethyl-1,2,4-triazin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-5,6-dimethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to nucleic acids or proteins. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine
  • 2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine
  • Hydrazinium cyamelurate

Uniqueness

N-Butyl-5,6-dimethyl-1,2,4-triazin-3-amine stands out due to its specific alkylation pattern, which imparts unique chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other triazine derivatives .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

N-butyl-5,6-dimethyl-1,2,4-triazin-3-amine

InChI

InChI=1S/C9H16N4/c1-4-5-6-10-9-11-7(2)8(3)12-13-9/h4-6H2,1-3H3,(H,10,11,13)

InChI Key

HSUKENLILKZZIK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=C(N=N1)C)C

Origin of Product

United States

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